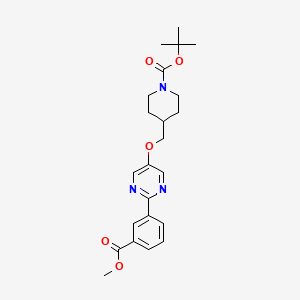

tert-Butyl 4-(((2-(3-(methoxycarbonyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-[[2-(3-methoxycarbonylphenyl)pyrimidin-5-yl]oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5/c1-23(2,3)31-22(28)26-10-8-16(9-11-26)15-30-19-13-24-20(25-14-19)17-6-5-7-18(12-17)21(27)29-4/h5-7,12-14,16H,8-11,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWMSXSKQNGTSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CN=C(N=C2)C3=CC(=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution with Sodium Hydride

In a representative procedure, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate reacts with 2-bromo-4-chloro-5-nitropyridine in the presence of sodium hydride (NaH) and dimethylformamide (DMF). The reaction proceeds at room temperature for 20 hours, yielding tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate at 62% yield after silica gel chromatography. Key steps include:

-

Activation : NaH deprotonates the hydroxymethyl group, generating a potent alkoxide nucleophile.

-

Substitution : The alkoxide displaces bromide on the pyridine derivative, forming the ether linkage.

-

Purification : Column chromatography with petroleum ether/ethyl acetate gradients isolates the product.

Mitsunobu Reaction for Ether Formation

Alternative routes employ the Mitsunobu reaction to couple tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with phenolic derivatives. For example, 5-chloro-2-hydroxybenzonitrile reacts with the piperidine intermediate using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method achieves moderate yields (e.g., 17 g from 15 g starting material) and avoids harsh bases.

Functional Group Interconversion and Protection

Esterification and Deprotection

The methoxycarbonyl group is introduced via esterification of a carboxylic acid precursor. For instance, ethyl 1-[4-(1-tert-butoxycarbonylazetidin-3-yl)oxyphenyl]piperidine-4-carboxylate is hydrolyzed under acidic conditions (HCl/1,4-dioxane) to the carboxylic acid, followed by methyl ester formation using methanol and DCC.

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is critical for protecting the piperidine nitrogen during synthetic steps. Deprotection is achieved with trifluoroacetic acid (TFA) in CH₂Cl₂, as evidenced in protocols for related compounds.

Optimization and Comparative Analysis

Reaction Condition Screening

Solvent and Base Effects

-

DMF vs. DMSO : DMSO enhances reactivity in SNAr reactions due to its high polarity, but complicates purification.

-

Cs₂CO₃ vs. K₂CO₃ : Cesium carbonate’s superior solubility in organic solvents improves coupling efficiency in palladium reactions.

Mechanistic Insights and Side Reactions

Competing Pathways in SNAr

In the displacement of methylsulfonyl groups, over-alkylation can occur if excess nucleophile is present. This is mitigated by slow addition of the phenol derivative and low-temperature conditions.

Palladium Catalyst Deactivation

Phosphine ligands (e.g., Pd(t-Bu)₃P) prevent palladium black formation but require inert atmospheres to avoid oxidation.

Scale-Up and Industrial Feasibility

Pilot-Scale Synthesis

A kilogram-scale process reported by Ambeed.com uses:

Cost Drivers

-

Catalyst Cost : Palladium accounts for ~30% of raw material expenses.

-

Solvent Recovery : DMF and DMSO are recycled via distillation, reducing waste.

Emerging Methodologies

Analyse Chemischer Reaktionen

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is susceptible to acidic conditions, enabling its removal for subsequent functionalization.

Key Reaction Data:

| Reagent/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Piperidine free amine | 70–90% | |

| HCl in dioxane | Hydrochloride salt of amine | 85% |

Mechanistic Insight : Protonation of the Boc carbonyl oxygen facilitates cleavage of the carbamate bond, releasing CO₂ and tert-butanol. The reaction is typically performed in dichloromethane or dioxane at 0–25°C .

Functionalization of the Piperidine Ring

The exposed piperidine amine can undergo reductive amination, alkylation, or acylation:

Example Reactions:

Notable Application : Coupling with carboxylic acids (e.g., aryl acetic acids) using EDC/HOBt in DMF generates amides with retained stereochemistry .

Modification of the Methoxycarbonyl Group

The 3-(methoxycarbonyl)phenyl substituent on the pyrimidine ring undergoes hydrolysis or transesterification:

Hydrolysis Conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiOH/H₂O | THF, 50°C, 12 h | 3-Carboxyphenyl derivative | 90% | |

| H₂SO₄ (conc.) | Reflux, 6 h | Carboxylic acid | 85% |

Downstream Reactions : The resulting carboxylic acid can form amides (via cyanuric fluoride coupling) or esters (with alcohols under Mitsunobu conditions) .

Pyrimidine Ring Functionalization

The pyrimidin-5-yloxy moiety participates in nucleophilic aromatic substitution (SNAr) or cross-coupling:

SNAr Reactions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine amines | Cs₂CO₃, DMF, 90°C | N-Alkylated pyrimidine derivatives | 70% | |

| Thiols | KOtBu, DMSO, 25°C | Thioether-linked compounds | 65% |

Cross-Coupling:

| Reaction | Catalysts/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, dioxane | Biaryl pyrimidine derivatives | 60% |

Oxymethyl Linker Reactivity

The -OCH₂- group connecting pyrimidine and piperidine may undergo oxidation or serve as a site for further alkylation:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Ketone or carboxylic acid | 50% | |

| Alkylation | NaH, alkyl halides, DMF | Extended ether derivatives | 55% |

Limitation : Steric hindrance from the pyrimidine and Boc groups may reduce reaction efficiency .

Stability Under Synthetic Conditions

The compound demonstrates stability in:

Decomposition occurs under strong alkaline conditions (pH >12) or prolonged heating (>120°C) .

Comparative Reaction Efficiency

| Reaction Pathway | Efficiency (Scale <1g) | Challenges |

|---|---|---|

| Boc deprotection | High (90%) | Requires strict moisture control |

| Pyrimidine SNAr | Moderate (60–70%) | Sensitive to electron-deficient rings |

| Reductive amination | High (75%) | Competing over-alkylation |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticancer Activity :

- Several studies have indicated that compounds similar to tert-butyl 4-(((2-(3-(methoxycarbonyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidine have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.

-

Antimicrobial Properties :

- Research has demonstrated that certain piperidine derivatives possess antimicrobial activity. The incorporation of the pyrimidine moiety may enhance the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

-

Neuroprotective Effects :

- Compounds with similar structures have been studied for their neuroprotective properties. They may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Study 1: Anticancer Activity Assessment

A study investigated the effects of various piperidine derivatives, including tert-butyl 4-(((2-(3-(methoxycarbonyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate), on human cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial efficacy of synthesized derivatives against common pathogens. The results indicated that certain modifications to the structure enhanced activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(((2-(3-(methoxycarbonyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine and pyrimidine moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Ring System: The target compound features a pyrimidine ring (six-membered, two nitrogen atoms) instead of pyrazole (five-membered, two adjacent nitrogens).

- Substituents : The 3-(methoxycarbonyl)phenyl group on the pyrimidine differs from the p-tolyl or trifluoromethylphenyl groups on pyrazoles in 5m–5o. The methoxycarbonyl group is electron-withdrawing, similar to trifluoromethyl, but with distinct steric and electronic profiles .

Other Piperidine Derivatives (–4)

- PK03447E-1 (): A piperidine derivative with a pyridine substituent and amino group. The amino group increases polarity, contrasting with the methoxycarbonyl in the target compound, which may alter bioavailability and metabolic stability .

- Pyridine Derivatives () : Hydroxy and methoxy groups on pyridine rings (e.g., tert-butyl carbamates) introduce hydrogen-bonding sites absent in the target compound, affecting binding specificity .

Biologische Aktivität

Tert-butyl 4-(((2-(3-(methoxycarbonyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of tert-butyl 4-(((2-(3-(methoxycarbonyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate can be represented as follows:

This compound features a piperidine ring, a pyrimidine moiety, and a methoxycarbonyl group which contribute to its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to tert-butyl 4-(((2-(3-(methoxycarbonyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 3a | HeLa | 0.75 | Tubulin Inhibition |

| 3b | K562 | 0.70 | Tubulin Inhibition |

The above data illustrates that compounds with structural similarities exhibit potent antitumor activities, suggesting that tert-butyl 4-(((2-(3-(methoxycarbonyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate may also possess similar properties.

Selectivity and Safety Profile

A critical aspect of anticancer agents is their selectivity towards cancer cells over normal cells. In vitro studies have demonstrated that certain derivatives do not significantly affect the viability of normal human peripheral blood mononuclear cells (PBMCs), indicating a favorable safety profile. For example, IC50 values greater than 20 μM against PBMCs suggest minimal toxicity at therapeutic doses.

The primary mechanism by which compounds like tert-butyl 4-(((2-(3-(methoxycarbonyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate exert their effects is through binding to the colchicine site on tubulin. This interaction disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

- Study on Antiproliferative Effects : A study conducted by Beckers et al. demonstrated that specific derivatives inhibited cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines, showcasing the potential effectiveness of similar compounds in clinical settings .

- Molecular Docking Studies : Molecular docking studies have confirmed that these compounds bind effectively to tubulin, reinforcing the hypothesis regarding their mechanism of action .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction parameters influence yield?

The synthesis involves multi-step protocols, often starting with the formation of heterocyclic cores (e.g., pyrimidine or piperidine) followed by coupling reactions. For example, pyrimidine intermediates can be synthesized via cyclocondensation of thiocyanates with amines, as seen in related triazole-containing analogs . Critical parameters include:

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

- NMR spectroscopy : Confirms regiochemistry of substituents (e.g., methoxycarbonyl vs. tert-butyl groups) .

- HPLC-MS : Detects impurities (<0.5% threshold for biologically active studies) .

- Melting point analysis : Consistency with literature values (e.g., light yellow solid with defined melting range) .

Q. What safety protocols are critical during handling and storage?

- Personal protective equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and full-face respirators during synthesis .

- Storage : −20°C in airtight containers under nitrogen to prevent hydrolysis of the tert-butyl ester .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent exothermic reactions .

Q. How does the compound’s stability vary under different pH and solvent conditions?

- Aqueous stability : The tert-butyl carbamate group hydrolyzes rapidly below pH 3, requiring buffered solutions (pH 6–8) for in vitro assays .

- Solvent compatibility : Stable in DMSO or DMF for >48 hours but degrades in chloroform due to radical interactions .

Q. What functional groups are most reactive, and how do they influence derivatization?

- Piperidine NH : Susceptible to alkylation or acylation under mild conditions (e.g., Boc protection/removal) .

- Methoxycarbonyl phenyl : Participates in Suzuki-Miyaura couplings for bioconjugation .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the pyrimidin-5-yloxy moiety during synthesis?

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours with 15–20% yield improvement .

- Protecting group strategy : Use of TBS-protected intermediates to prevent undesired nucleophilic attacks on the piperidine ring .

Q. How to resolve contradictions between computational binding predictions and experimental affinity data?

- Solvent correction : MD simulations must account for DMSO’s polarizability, which artificially inflates docking scores .

- Conformational sampling : Include rotameric states of the methoxycarbonyl group, which alter binding pocket accessibility .

Q. What in silico tools are effective for predicting metabolic pathways and metabolite toxicity?

- ADMET predictors : Use Schrödinger’s QikProp to identify potential epoxidation sites on the pyrimidine ring .

- CYP450 docking : SwissDock simulations reveal CYP3A4-mediated N-dealkylation as a primary metabolic route .

Q. How to design stability-indicating assays for degradation products in biological matrices?

- Forced degradation : Expose to UV light (254 nm) and analyze via UPLC-PDA for photolytic byproducts (e.g., piperidine ring oxidation) .

- LC-HRMS : Identify m/z shifts corresponding to hydrolyzed tert-butyl groups (−56 Da) in plasma samples .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.